molecular formula C29H22ClN3O3 B2909679 N-[4-(benzyloxy)phenyl]-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 1112440-23-9

N-[4-(benzyloxy)phenyl]-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2909679
CAS No.: 1112440-23-9
M. Wt: 495.96
InChI Key: JCVJNMVGBWDTIT-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core substituted with a 6-chloro group and a phenyl ring at position 4. The benzyloxy moiety may contribute to π-π stacking interactions in biological systems, while the chloro substituent could modulate electronic properties and metabolic stability.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN3O3/c30-22-11-16-26-25(17-22)28(21-9-5-2-6-10-21)32-29(35)33(26)18-27(34)31-23-12-14-24(15-13-23)36-19-20-7-3-1-4-8-20/h1-17H,18-19H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVJNMVGBWDTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multiple steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions:

    Acylation: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.

    Benzyloxy Group Addition: The benzyloxy group is typically introduced through etherification reactions using benzyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), phenylating agents (e.g., phenyl magnesium bromide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions may introduce various substituents at the chloro or phenyl positions.

Scientific Research Applications

Chemical Properties and Structure

Quinolin-2-ylacetic acid is characterized by its unique structure, which consists of a quinoline ring fused with an acetic acid moiety at the 2-position. This specific arrangement imparts distinct chemical properties that contribute to its biological activities.

Biological Applications

1. Enzyme Inhibition Studies:
Quinolin-2-ylacetic acid has been utilized in studies focusing on enzyme inhibition. It serves as a probe for investigating various biological pathways, particularly in the context of enzyme activity modulation. Research indicates that derivatives of this compound can inhibit enzymes such as DNA gyrase, which is critical in bacterial DNA replication and thus a target for antibacterial therapies.

2. Antimicrobial Activities:
The compound exhibits significant antimicrobial properties. Studies have shown that quinoline derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. For instance, quinolin-2-ylacetic acid has shown efficacy against various strains of bacteria and fungi, suggesting its role in addressing antibiotic resistance .

3. Anticancer Potential:
Research indicates that quinolin-2-ylacetic acid derivatives may have anticancer properties. These compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Medicinal Applications

1. Therapeutic Agents:
Quinolin-2-ylacetic acid derivatives are being explored as therapeutic agents for treating diseases such as malaria and cancer. Their ability to interact with biological targets makes them suitable candidates for drug development aimed at these conditions .

2. Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. Research suggests that quinoline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, thus offering potential benefits in treating inflammatory diseases .

Industrial Applications

1. Dyes and Pigments:
In industrial applications, quinolin-2-ylacetic acid is used in the production of dyes and pigments due to its stable chemical structure and ability to form complexes with metals, which enhances color stability .

2. Organic Light Emitting Diodes (OLEDs):
Recent studies have indicated that quinoline derivatives can be utilized in the field of organic electronics, particularly in OLEDs. Their photophysical properties make them suitable for use as emissive materials in display technologies .

Case Studies

Several case studies illustrate the applications of quinolin-2-ylacetic acid:

  • Antimicrobial Study: A study published in a peer-reviewed journal demonstrated that derivatives of quinolin-2-ylacetic acid exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, indicating their potential as new antibiotic agents.
  • Cancer Research: In vitro studies have shown that certain quinolin-2-ylacetic acid derivatives can induce apoptosis in human cancer cell lines through caspase activation pathways, suggesting their utility in cancer therapy .
  • Inflammation Model: Experimental models demonstrated that treatment with quinolin-2-ylacetic acid significantly reduced inflammation markers in animal models of arthritis, highlighting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in disease pathways.

    Pathways: Inhibition or activation of signaling pathways, modulation of gene expression, and interference with cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name / Identifier Core Structure Substituents / Functional Groups Molecular Weight (g/mol) Noted Properties / Activities Evidence Source
Target Compound : N-[4-(Benzyloxy)phenyl]-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide Quinazolinone (2-oxo) 6-Cl, 4-Ph, 4-(benzyloxy)phenyl acetamide ~476.9 (estimated*) High lipophilicity (inferred)
Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate Quinazolinone (2-oxo) Ethyl benzoate group 461.9 Potential ester hydrolysis sensitivity
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-2,4-dione 2,4-Dichlorophenylmethyl group ~418.3 (estimated) Anticonvulsant activity
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-isopropyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Benzothiazole-triazole hybrid Sulfanyl linkage, isopropyl triazole 447.6 Potential enzyme inhibition
2-(6-Chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide Coumarin (chromen-2-one) 7-OH, 4-Me, triazolylmethylphenyl group ~454.9 (estimated) Fluorescence properties (inferred)
Selenium-containing hybrids (e.g., Compound 12, 13, 14) Selenium-based scaffolds Selanyl (-Se-) linkages, hydroxamic acid groups ~400–450 (estimated) Antioxidant or anticancer potential
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole Ethoxy group, 4-ClPh substituent ~332.8 (estimated) Broad substituent versatility (patent)

*Estimated molecular formula for target compound: C₂₉H₂₂ClN₃O₃ (MW: 476.9 g/mol).

Key Structural and Functional Comparisons:

Core Heterocycle Variations: Quinazolinone vs. Quinazolin-2,4-dione: The 2,4-dione analog () introduces an additional keto group, enhancing hydrogen-bonding capacity, which may improve binding to targets like GABA receptors in anticonvulsant applications .

Substituent Effects: Benzyloxy vs. Chlorine Positioning: The 6-Cl substituent in the target compound vs. 2,4-dichloro in may influence steric and electronic interactions with biological targets.

Heteroatom Incorporation :

  • Selenium (): Selanyl groups may confer redox activity, altering mechanisms toward oxidative stress pathways compared to oxygen- or sulfur-based analogs.
  • Sulfanyl Linkage (): The sulfur atom in the triazolylsulfanyl group could enhance stability or modulate enzyme inhibition via disulfide bond formation.

Pharmacophore Diversity: Benzothiazole Derivatives (): These scaffolds are associated with antimicrobial or antitumor activity, diverging from quinazolinone’s neurological applications .

Research Findings and Implications

  • Metabolic Stability : The benzyloxy group in the target compound may resist hydrolysis better than the ethyl ester in , enhancing metabolic stability .
  • Biological Target Specificity : Structural variations (e.g., selenium in , triazole in ) highlight the importance of heteroatoms in directing compound specificity toward enzymes or receptors .

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